Disodium epoxysuccinate

Catalog No.
S1925999
CAS No.
40618-18-6
M.F
C4H2Na2O5
M. Wt
176.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium epoxysuccinate

CAS Number

40618-18-6

Product Name

Disodium epoxysuccinate

IUPAC Name

disodium;oxirane-2,3-dicarboxylate

Molecular Formula

C4H2Na2O5

Molecular Weight

176.03 g/mol

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

BOOBCDRJMPBXQP-UHFFFAOYSA-L

SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Detergent Builder:

Disodium cis-epoxysuccinate, when combined with another chemical called 2,3-oxiranernethane sulfonic acid sodium, demonstrates several beneficial properties for detergents. These include:

  • High ability to chelate calcium ions ()
  • Effective dispersion ()
  • Buffering capacity ()

These properties make DES an attractive alternative to traditional detergent builders, particularly due to its biodegradability.

Scale Inhibition:

Research has shown that disodium polyepoxysuccinate can be effective in inhibiting the formation of scale under specific conditions used during synthesis. This makes it a potentially useful material in water treatment and various industrial processes ().

Other Applications:

  • Disodium cromoglycate, a derivative of DES, finds use in the treatment of systemic mastocytosis, although it has limitations in absorption ().
  • Research suggests that L-trans-dicyclohexyl epoxysuccinate (Ep-1), a type of thiol protease inhibitor, might enhance lymphocyte blast transformation and potentially have preventive effects on adjuvant arthritis in rats ().
  • Studies have explored the use of disodium terephthalate, a related compound, and its derivatives as anode materials for sodium-ion batteries due to their promising electrochemical performance ().

Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a chemical compound with the molecular formula C4H2Na2O5C_4H_2Na_2O_5. This compound is characterized by an epoxide ring and two carboxylate groups, making it a disodium salt of epoxysuccinic acid. Its unique structure contributes to its diverse applications in various industrial and scientific fields, particularly as an emulsifier and a chelating agent due to its biodegradability and effectiveness in enhancing product stability and texture.

  • Hydrolysis: The epoxide ring can be hydrolyzed to form diols. This reaction typically occurs in the presence of water and either an acid or base catalyst.
  • Oxidation: The compound can undergo oxidation to yield tartaric acid derivatives, often using hydrogen peroxide as an oxidizing agent.
  • Substitution: The carboxylate groups can participate in substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of esters or amides depending on the nucleophile used .

Major Products Formed

  • From Hydrolysis: Diols
  • From Oxidation: Tartaric acid derivatives
  • From Substitution: Esters or amides

Disodium epoxysuccinate exhibits notable biological activity, particularly in enzymatic interactions. It can be hydrolyzed by specific enzymes such as epoxide hydrolases, leading to the formation of useful derivatives like disodium L-(+)-tartrate. This conversion has implications for both biochemical research and potential therapeutic applications . Additionally, studies indicate that disodium polyepoxysuccinate may inhibit scale formation in water treatment processes, highlighting its utility in industrial applications.

Disodium epoxysuccinate can be synthesized through various methods:

  • Reaction of Maleic Anhydride:
    • Maleic anhydride is dissolved in water.
    • Sodium carbonate or bicarbonate is added.
    • Hydrogen peroxide is introduced to initiate oxidation.
    • The resulting compound is isolated and purified.
  • Industrial Production:
    • Similar synthetic routes are employed on a larger scale, utilizing continuous reactors for efficiency and consistent quality control .
  • Other Methods:
    • Variations may include specific catalysts and controlled reaction conditions to optimize yield and purity .

Disodium terephthalateUsed in polymer production; serves as an anode materialPlastics, batteriesDisodium cromoglycateUsed for treating systemic mastocytosisPharmaceuticalsDisodium hydrogen succinateA salt form of succinic acid; used in food preservationFood industry

Uniqueness

Disodium epoxysuccinate stands out due to its combination of an epoxide ring with two carboxylate groups. This unique structure confers distinct chemical reactivity and versatility across various applications. Its biodegradability further enhances its appeal compared to traditional compounds used in similar contexts.

Research into the interaction of disodium epoxysuccinate with biological systems has revealed its capacity for enzymatic hydrolysis, which converts it into beneficial compounds like disodium tartrate. This process can be catalyzed by bacterial enzymes such as those derived from Nocardia tartaricans, enhancing its utility in bioconversion applications . Furthermore, studies have explored its interactions with other nucleophiles, demonstrating its versatility in chemical reactivity.

Related CAS

3272-11-5 (Parent)

Other CAS

109578-44-1
40618-18-6

General Manufacturing Information

2,3-Oxiranedicarboxylic acid, sodium salt (1:2): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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